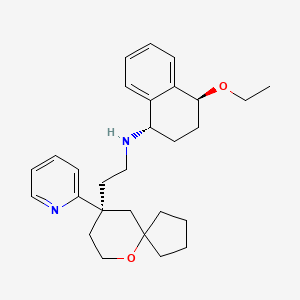
Tegileridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tegileridine is a small molecule μ-opioid receptor biased agonist developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It is primarily used for the treatment of postoperative pain. This compound selectively activates the G-protein-coupled pathway, which mediates strong central analgesic effects and only weakly activates the β-arrestin-2 pathway implicated in adverse events like respiratory depression and gastrointestinal dysfunction . In January 2024, this compound received its first approval in China for the treatment of moderate to severe pain after abdominal surgery .
Métodos De Preparación
The synthetic routes and reaction conditions for tegileridine involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Tegileridine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Aplicaciones Científicas De Investigación
Tegileridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study μ-opioid receptor biased agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
Mecanismo De Acción
Tegileridine exerts its effects by selectively activating the μ-opioid receptor, specifically the G-protein-coupled pathway. This activation leads to strong central analgesic effects while minimizing the activation of the β-arrestin-2 pathway, which is associated with adverse events like respiratory depression and gastrointestinal dysfunction. The molecular targets and pathways involved include the μ-opioid receptor and associated G-protein signaling pathways .
Comparación Con Compuestos Similares
Tegileridine is similar to compounds such as oliceridine, TRV734, and SHR9352. These compounds also act as biased agonists, preferentially activating the G-protein signaling pathway over β-arrestin 2 recruitment. What sets this compound apart is its specific efficacy and safety profile, which has been optimized for the treatment of postoperative pain. The similar compounds include:
- Oliceridine
- TRV734
- SHR9352 .
Propiedades
Número CAS |
2095345-66-5 |
|---|---|
Fórmula molecular |
C28H38N2O2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
(1S,4S)-4-ethoxy-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1 |
Clave InChI |
YUMLNLMFBWBKSK-OHSXHVKISA-N |
SMILES isomérico |
CCO[C@H]1CC[C@@H](C2=CC=CC=C12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
SMILES canónico |
CCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
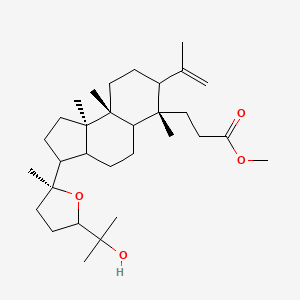
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
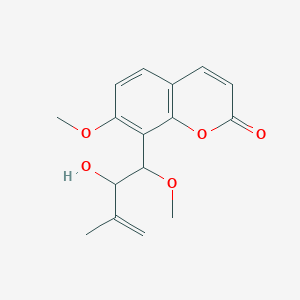
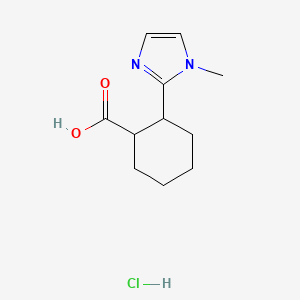
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
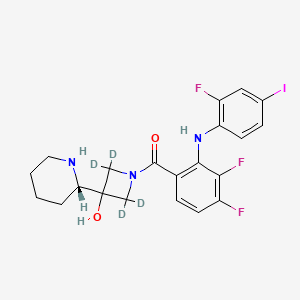
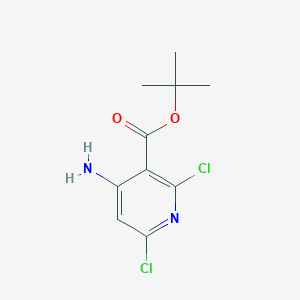
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
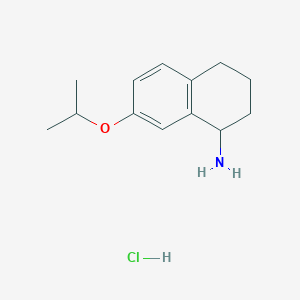
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
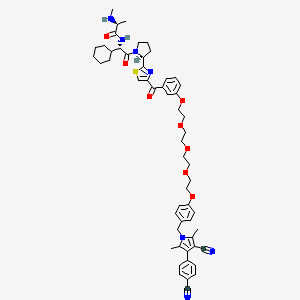
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)

